Linker Length Matters: Four‑Carbon Butylamine Spacer Provides Higher Conformational Flexibility Than Ethylamine or Propylamine Analogs
The target compound possesses 4 freely rotatable bonds in its butylamine side chain, compared with only 2 rotatable bonds in 2-(1H-1,2,4-triazol-1-yl)ethanamine (C₂ linker) and 3 rotatable bonds in 3-(1H-1,2,4-triazol-1-yl)propan-1-amine (C₃ linker) [1]. This quantitative increase in degrees of freedom enables a broader conformational sampling space—essential when the triazole is used as a heterocyclic anchor in bifunctional molecules where precise spatial orientation between two binding motifs is required.
| Evidence Dimension | Freely Rotatable Bonds (Count) |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | 2-(1H-1,2,4-Triazol-1-yl)ethanamine: 2 rotatable bonds; 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine: 3 rotatable bonds |
| Quantified Difference | +2 vs. C2 analog; +1 vs. C3 analog |
| Conditions | ACD/Labs Percepta predicted physicochemical properties (ChemSpider CSID:3581729) |
Why This Matters
Greater conformational flexibility directly translates to enhanced linker design versatility in PROTACs, antibody‑drug conjugates, and bispecific small molecules, making the butylamine chain the preferred choice for applications requiring extended reach between pharmacophores.
- [1] Molbase / 0elem.com. 2-[1,2,4]Triazol-1-yl-ethylamine (CAS 51444-31-6) – Rotatable bonds: 2; 1H-1,2,4-Triazole-1-propanamine (CAS 69807-82-5) – Rotatable bonds: 3. View Source
